

Summary of Refametinib Synergistic Combinations

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Compound Focus: Refametinib

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The following table consolidates key experimental findings on **refametinib**-based combination therapies, including quantitative synergy metrics where available.

Combination Therapy	Cancer Model / Patient Population	Key Synergy Metric (Combination Index)	Key Findings & Context
Refametinib + Copanlisib (PI3Ki) [1]	HER2-positive Breast Cancer Cell Lines (preclinical)	CI @ED75 = 0.39 - 0.75 (Synergistic in 4/6 lines)	Strong synergy observed, suggesting dual MAPK/PI3K pathway inhibition is effective [1].
Refametinib + Lapatinib [1]	HER2-positive Breast Cancer Cell Lines (preclinical)	CI @ED75 = 0.39 - 0.80 (Synergistic in 3/6 lines)	Synergy provides a strategy to overcome resistance to HER2-targeted therapy [1].
Refametinib + Sorafenib [2] [3]	Advanced Solid Tumors & HCC (clinical trials)	Not quantified by CI in results	Phase I/II trials established safety and antitumor activity. Disease control and response were observed, with potential biomarker link to RAS mutations [2] [3].

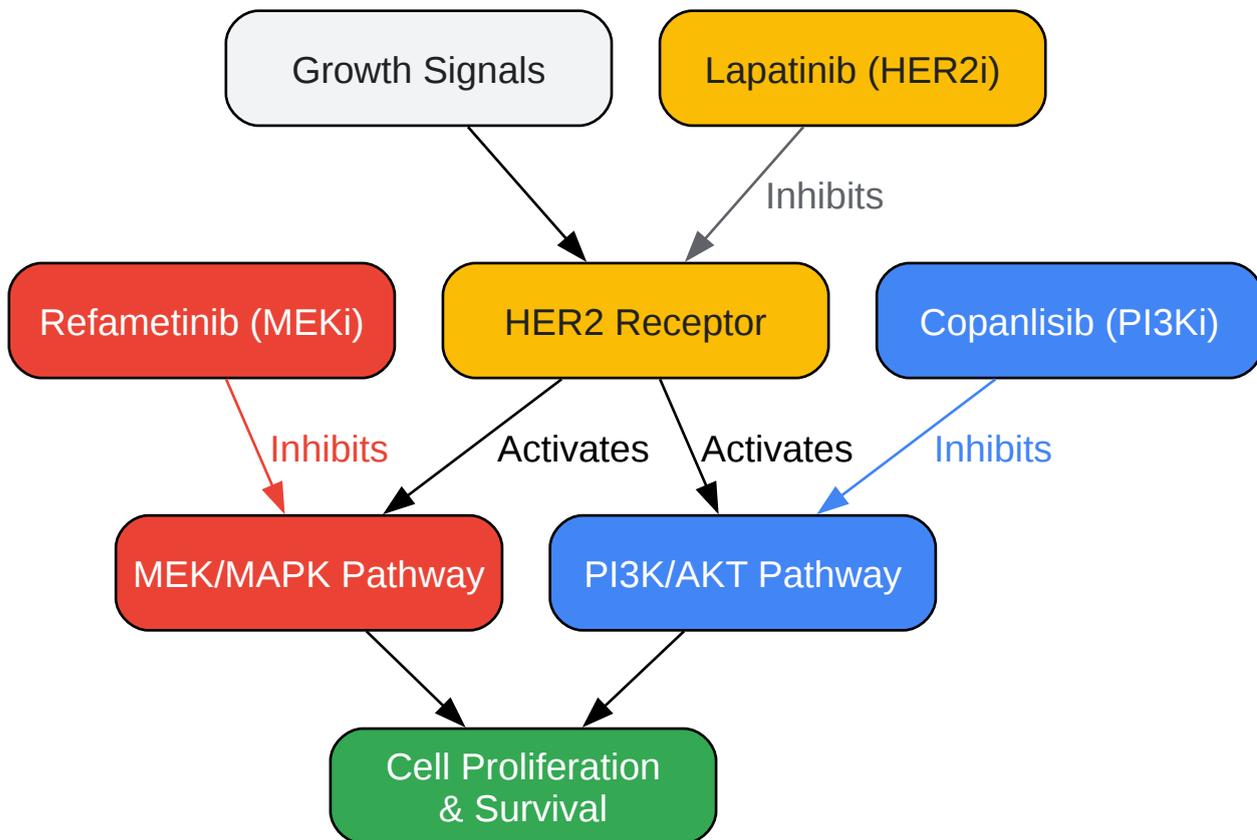
Detailed Experimental Protocols

The quantitative synergy data in the table above was generated through the following standardized preclinical methodologies [1]:

- **Cell Line Models:** Used a panel of HER2-positive breast cancer cell lines (e.g., HCC1954, BT474, SKBR3), including their parental versions and derivatives with acquired resistance to trastuzumab or lapatinib.
- **Proliferation Assay:** Cell viability was measured using assays that quantify metabolic activity (e.g., MTT, MTS). Cells were treated with a range of concentrations of each drug, both alone and in combination.
- **Data Analysis:** Dose-response curves were generated from the proliferation assay data. The **IC50 value** (half-maximal inhibitory concentration) for each drug alone was calculated from these curves.
- **Synergy Calculation:** The **Combination Index (CI)** was computed using the Chou-Talalay method, which is based on the median-effect principle. In this model:
 - **CI < 1** indicates **Synergy**
 - **CI = 1** indicates **Additivity**
 - **CI > 1** indicates **Antagonism**
 - The reported CI values (e.g., CI @ED75) represent the degree of synergy at a specific effective dose (ED), such as the concentration that inhibits 75% of cell growth.

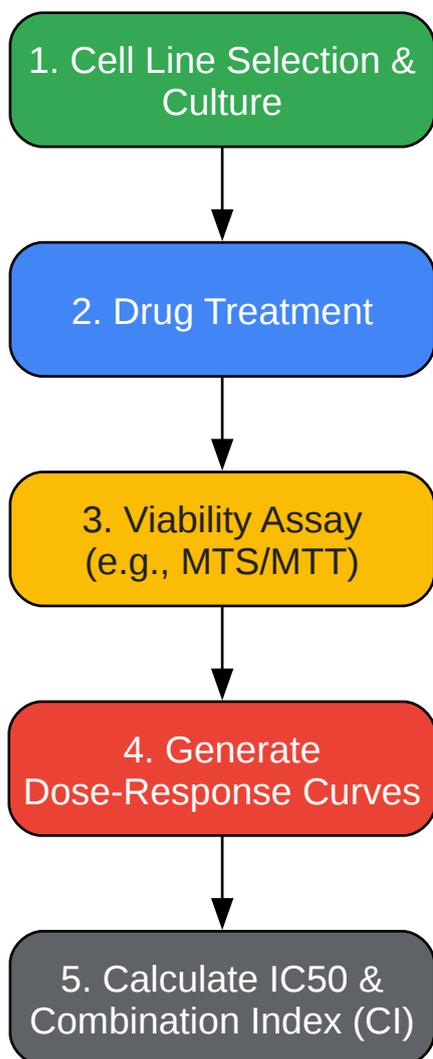
Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanistic rationale for the combinations and the key steps in the experimental workflow, created using Graphviz per your specifications.



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*Diagram 1: Mechanism of **refametinib** synergistic combinations. Inhibitors target key nodes in interconnected oncogenic signaling pathways.*



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Diagram 2: Preclinical workflow for assessing drug synergy. The process involves treating cell lines, measuring viability, and analyzing dose-response data to calculate synergy metrics.

Key Interpretive Notes

- **Clinical Translation:** The **refametinib + sorafenib** combination progressed to clinical trials based on strong preclinical synergy data, though CI values were not the primary endpoint in human studies [2] [3]. Clinical responses were linked to potential biomarkers like *RAS* mutations [3].
- **Biomarker Potential:** The **refametinib + lapatinib** synergy was particularly effective in tumor models where HER2 inhibition directly downregulated MAPK signaling, suggesting this molecular context could serve as a predictive biomarker [1].

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References

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2. A Phase I Study of the Safety, Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]
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